Stannane, dibutyldithiocyanato-

Description

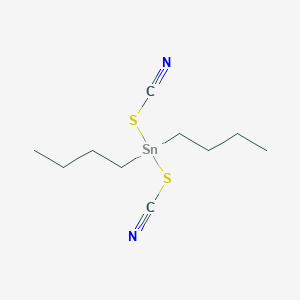

Stannane, dibutyldithiocyanato-, also known as dibutyltin diisothiocyanate, is an organotin compound with the linear formula C₁₀H₁₈N₂S₂Sn and the IUPAC name dibutyl(diisothiocyanato)stannane. Its structure features two isothiocyanate (-NCS) groups and two butyl chains bonded to a central tin atom. This configuration imparts unique electronic and steric properties, making it relevant in materials science and organic synthesis. The compound’s SMILES notation is S=C=NSn(N=C=S)CCCC, and it has a PubChem CID of 9562033 .

However, their biological and environmental impacts require careful consideration due to the toxicity associated with many tin-based compounds .

Properties

CAS No. |

23654-18-4 |

|---|---|

Molecular Formula |

C10H18N2S2Sn |

Molecular Weight |

349.1 g/mol |

IUPAC Name |

[dibutyl(thiocyanato)stannyl] thiocyanate |

InChI |

InChI=1S/2C4H9.2CHNS.Sn/c2*1-3-4-2;2*2-1-3;/h2*1,3-4H2,2H3;2*3H;/q;;;;+2/p-2 |

InChI Key |

JHZWKDMAVKVNDM-UHFFFAOYSA-L |

Canonical SMILES |

CCCC[Sn](CCCC)(SC#N)SC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of stannane, dibutyldithiocyanato- typically involves the reaction of dibutyltin dichloride with potassium thiocyanate in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

Bu2SnCl2+2KSCN→Bu2Sn(SCN)2+2KCl

Industrial Production Methods: Industrial production of stannane, dibutyldithiocyanato- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Types of Reactions:

Oxidation: Stannane, dibutyldithiocyanato- can undergo oxidation reactions, forming tin oxides and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.

Substitution: The dithiocyanato ligands can be substituted with other nucleophiles, leading to the formation of various organotin derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products:

Oxidation: Tin oxides and other oxidized tin compounds.

Reduction: Lower oxidation state tin compounds.

Substitution: Various organotin derivatives depending on the nucleophile used.

Scientific Research Applications

Stannane, dibutyldithiocyanato- has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.

Biology: Investigated for its potential use in biological assays and as a biocidal agent.

Medicine: Explored for its potential in drug delivery systems and as an anticancer agent.

Industry: Utilized in the production of polymers, coatings, and as a stabilizer in PVC.

Mechanism of Action

The mechanism of action of stannane, dibutyldithiocyanato- involves its interaction with molecular targets through the tin center. The compound can form coordination complexes with various biomolecules, affecting their function. The dithiocyanato ligands play a crucial role in stabilizing these complexes and enhancing the compound’s reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and applicational differences between stannane, dibutyldithiocyanato-, and related organotin compounds:

| Compound Name | Structural Features | Key Applications | Unique Properties |

|---|---|---|---|

| Stannane, dibutyldithiocyanato- | Two isothiocyanate (-NCS) groups, two butyl chains | Organic synthesis, materials science | High reactivity due to thiocyanate ligands; potential for coordination chemistry |

| Dioctyltin dilaurate | Two laurate ester groups, two octyl chains | Polymer production, catalysis | Enhanced thermal stability; used as a catalyst in polyurethane formation |

| Tributyl(5-methoxythiophen-2-yl)stannane | Methoxy-thiophene substituent | Stille coupling, organic electronics | Electron-donating methoxy group improves charge transport in photovoltaic materials |

| Stannane, dibutylchloromethyl- | Chloromethyl group, two butyl chains | Biological interaction studies | Inhibits ATP synthase; disrupts mitochondrial function |

| (Ethylthio)trioctylstannane | Ethylthio group, three octyl chains | Industrial applications | Moderate toxicity (ipr-mus LD₅₀: 2945 mg/kg); emits toxic SOx fumes upon decomposition |

Key Comparisons

Reactivity and Electronic Properties

- The thiocyanate groups in dibutyldithiocyanato-stannane enable coordination with transition metals, distinguishing it from ester-based compounds like dioctyltin dilaurate . Thiocyanate ligands can participate in redox reactions, whereas laurate esters primarily act as stabilizers or catalysts in polymer systems.

- Compared to tributyl(5-methoxythiophen-2-yl)stannane , which is tailored for Stille coupling in electronics, the target compound’s isothiocyanate groups may offer alternative pathways for forming carbon-heteroatom bonds .

Biological Activity While dibutylchloromethyl-stannane exhibits specific enzyme inhibition (e.g., ATP synthase), dibutyldithiocyanato-stannane’s biological profile is less documented. However, organotin compounds generally show toxicity, with variations depending on substituents. For example, (ethylthio)trioctylstannane has moderate toxicity (LD₅₀: 2945 mg/kg in mice) , but dibutyldithiocyanato-stannane’s safety data remains understudied.

Applications in Materials Science Dioctyltin dilaurate is widely used in polyurethane catalysis due to its thermal stability , whereas dibutyldithiocyanato-stannane’s applications are more niche, focusing on specialized syntheses. The methoxy-thiophene derivative’s role in organic electronics highlights how substituents like electron-donating groups can tailor organotin compounds for specific electronic applications , a feature absent in the thiocyanate analogue.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.